
N-(3-(5-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a pyrazole ring, two fluorophenyl groups, and a sulfonamide group. These groups are common in many pharmaceutical compounds due to their reactivity and ability to interact with biological targets .
Molecular Structure Analysis
The presence of the pyrazole ring and the sulfonamide group could result in a planar structure. The fluorine atoms on the phenyl rings could be involved in hydrogen bonding interactions .Chemical Reactions Analysis
Sulfonamides are known to undergo a variety of reactions including hydrolysis, oxidation, and reduction . The pyrazole ring could also participate in various reactions such as alkylation, acylation, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. The presence of the sulfonamide group and the fluorophenyl groups could increase the polarity and hence the solubility of the compound in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
Researchers have developed new sulfonamide derivatives exhibiting diverse biological activities. A study synthesized a series of compounds testing them for cytotoxicity, tumor specificity, and potential as carbonic anhydrase (CA) inhibitors, showing promising cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II, which could be pivotal for further anti-tumor activity studies (Gul et al., 2016).
Anticancer and Anti-HCV Activities
Celecoxib derivatives were synthesized to evaluate their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. Selected compounds exhibited anti-inflammatory and analgesic activities without causing significant tissue damage, showing potential as therapeutic agents (Küçükgüzel et al., 2013).
Antimicrobial Evaluation
Novel pyrazolopyrimidines incorporating mono- and diphenylsulfonyl groups were synthesized and displayed antimicrobial activities surpassing that of the reference drug. Interestingly, derivatives with a single sulfone group were more effective against bacteria and fungi than those with two sulfone groups (Alsaedi et al., 2019).
Enzyme Inhibition and Cytotoxicity
A study on 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide derivatives showed significant cytotoxic and carbonic anhydrase (CA) inhibitory effects, with one compound exhibiting the highest tumor selectivity and potency, suggesting its potential as a novel anticancer agent. All synthesized sulfonamides demonstrated good inhibition profile on hCA IX and XII, highlighting their selectivity towards these isoenzymes (Gul et al., 2016).
Multi-Target Enzyme Inhibition
Another study designed novel 4-(3-(difluorophenyl)-5-(dimethoxyphenyl)-4,5-dihydropyrazol-1-yl)benzenesulfonamides due to their broad bioactivities, including AChE and human carbonic anhydrase I and II (hCA I and hCA II) inhibitory potencies. These compounds showed significant inhibitory activity against these enzymes at nanomolar levels, suggesting their potential as promising AChE and CA inhibitors (Yamali et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-[3-(4-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2N3O4S2/c1-2-33(29,30)27-20-5-3-4-17(14-20)22-15-23(16-6-8-18(24)9-7-16)28(26-22)34(31,32)21-12-10-19(25)11-13-21/h3-14,23,27H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJONLTWKBVBLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(5-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

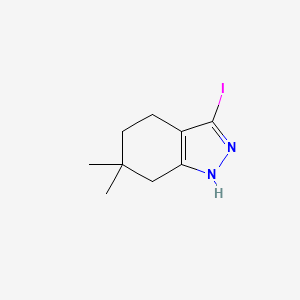
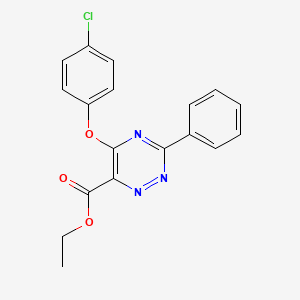

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2908378.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2908379.png)
![propyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2908380.png)
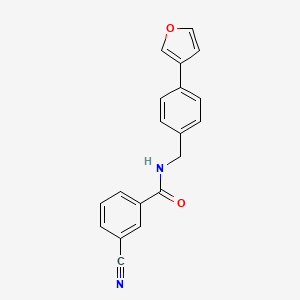
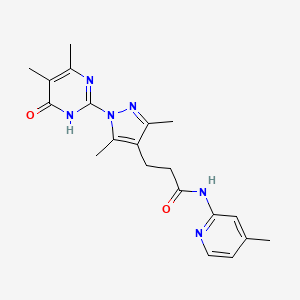
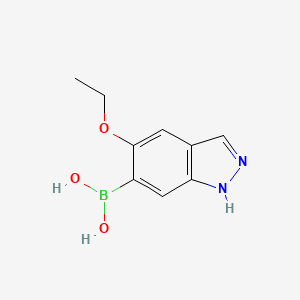
![N-{4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]phenyl}-1,2,3-benzothiadiazole-6-carboxamide](/img/structure/B2908392.png)

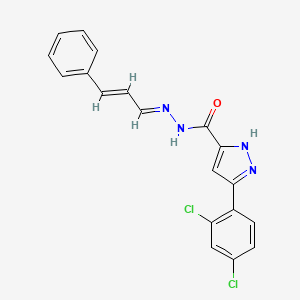
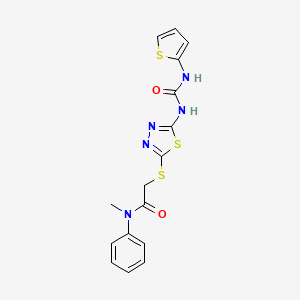
![N-(2-ethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2908396.png)